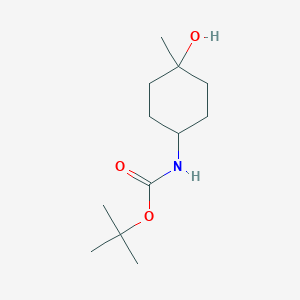

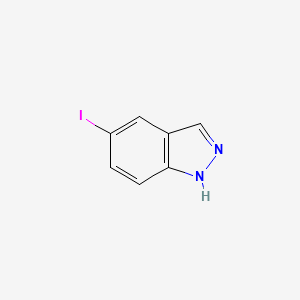

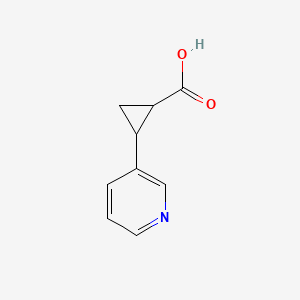

![molecular formula C8H16N2O2 B1323478 1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine CAS No. 330194-76-8](/img/structure/B1323478.png)

1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine

説明

1,4-Dioxa-8-azaspiro[4.5]decane, also known as 4-Piperidone ethylene acetal, is a heterocyclic compound . It has the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . It is used in the synthesis of 1,4-dioxa-8-azaspiro[4,5]deca spirocyclotriphosphazenes .

Synthesis Analysis

1,4-Dioxa-8-azaspiro[4.5]decane can be synthesized via alkylation of the pyrrolidine enamine of the key intermediate, ethyl 3-oxopiperidine-1-carboxylate . It was also used in the synthesis of 1,4-dioxa-8-azaspiro[4,5]deca spirocyclotriphosphazenes .Molecular Structure Analysis

The InChI representation of 1,4-Dioxa-8-azaspiro[4.5]decane isInChI=1S/C7H13NO2/c1-3-8-4-2-7(1)9-5-6-10-7/h8H,1-6H2 . The Canonical SMILES representation is C1CNCCC12OCCO2 . Physical and Chemical Properties Analysis

1,4-Dioxa-8-azaspiro[4.5]decane is a clear colorless to yellowish liquid . It has a boiling point of 108-110 °C (35 hPa), a density of 1.117 g/cm3, and a flash point of 81 °C .科学的研究の応用

Synthesis and Characterization

- Synthesis and Antibacterial Evaluation : Compounds including 1,4-Dioxa-8-azaspiro[4.5]decane have been synthesized and evaluated for their antibacterial activity against various bacterial species (Natarajan et al., 2021).

- Structural Analysis in Drug Development : This compound has been structurally analyzed as part of the development of promising antitubercular drugs (Richter et al., 2022).

Applications in Material Science

- Water-soluble Carcinogenic Azo Dyes Removal : A derivative of this compound has been used to create a polymer effective in the removal of carcinogenic azo dyes (Akceylan et al., 2009).

- Crystal Structure Analysis : The crystal structures of derivatives including 1,4-Dioxa-8-azaspiro[4.5]decane have been studied for potential applications in material science and spectral studies (Zeng & Wang, 2018).

Biological Activity and Therapeutics

- Growth-Regulating Activity : Derivatives of 1,4-Dioxa-8-azaspiro[4.5]decane have been synthesized and shown to exhibit growth-regulating activity (Sharifkanov et al., 2001).

- Anticancer Activity : Synthesized compounds involving 1,4-Dioxa-8-azaspiro[4.5]decane have been evaluated for their anticancer activity against various cancer cell lines (Flefel et al., 2017).

Safety and Hazards

1,4-Dioxa-8-azaspiro[4.5]decane may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

特性

IUPAC Name |

1,4-dioxa-8-azaspiro[4.5]decan-7-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c9-6-7-5-8(1-2-10-7)11-3-4-12-8/h7,10H,1-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAHWJFPMQSLMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC12OCCO2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

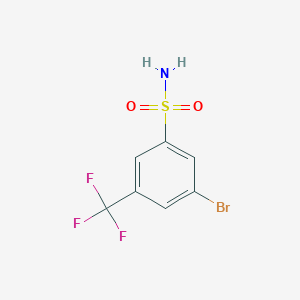

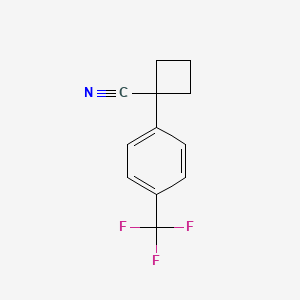

![4-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1323397.png)

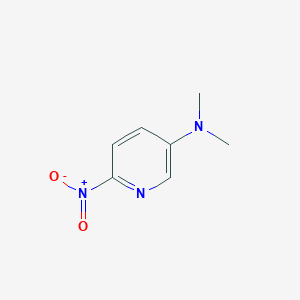

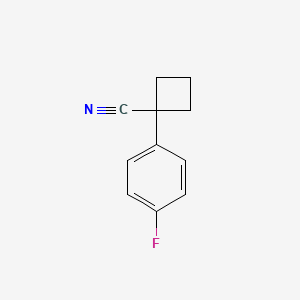

![2-[2-Amino(ethyl)anilino]-1-ethanol](/img/structure/B1323417.png)

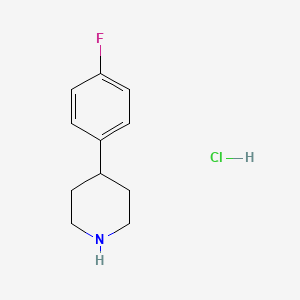

![1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone](/img/structure/B1323421.png)